molecular formula C8H13Cl2F3N4 B2782278 [7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride CAS No. 2034479-49-5

[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride

Cat. No.: B2782278
CAS No.: 2034479-49-5
M. Wt: 293.12
InChI Key: VGEJLQFXTVVVIX-UHFFFAOYSA-N
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Description

[7-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride (CAS 2034479-49-5) is a high-purity chemical building block offered for research and development purposes. This compound features a triazolo[4,3-a]pyridine scaffold, which is recognized in medicinal chemistry as a key template for developing novel therapeutic agents . The core structure is a privileged scaffold in organic synthesis, facilitating the creation of diverse functional motifs and hit molecules with potential biological activity . The molecule incorporates a trifluoromethyl group, a common moiety used to fine-tune the physicochemical properties of lead compounds, and a primary amine functional group, which provides a versatile handle for further chemical derivatization via amide bond formation or other coupling reactions. With a molecular formula of C8H13Cl2F3N4 and a molecular weight of 293.12 g/mol, this dihydrochloride salt is supplied with guaranteed quality and stability for use in discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4.2ClH/c9-8(10,11)5-1-2-15-6(3-5)13-14-7(15)4-12;;/h5H,1-4,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEJLQFXTVVVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CN)CC1C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034479-49-5
Record name 1-[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride typically involves multiple steps, including the formation of the triazolopyridine ring and the introduction of the trifluoromethyl group. Common synthetic routes may include:

    Formation of the Triazolopyridine Ring: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved through trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Methanamine Group Addition:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Anticancer Potential

Research indicates that triazole derivatives exhibit significant anticancer properties. For example:

  • Compounds with triazole structures have been shown to inhibit cell proliferation in various cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values indicating potent activity .
  • The specific effects of [7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride on cancer cell lines remain to be fully elucidated but are promising based on structural analogs.

Enzyme Inhibition

Triazole compounds have also been explored as inhibitors of various enzymes involved in disease pathways:

  • Class II phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer progression and survival signaling pathways. The selective inhibition of these enzymes by triazole derivatives can potentially lead to new therapeutic strategies .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of several triazole derivatives against MCF7 and NCI-H460 cell lines. The findings showed that derivatives similar to this compound exhibited significant cytotoxic effects with IC50 values ranging from 0.39 to 0.46 µM for MCF7 cells .

Case Study 2: Enzyme Targeting

Another investigation focused on the inhibition of PI3K pathways using triazole-based compounds. The study highlighted that specific modifications in the triazole structure could enhance selectivity and potency against class II PI3Ks. This suggests a potential application for this compound in targeted cancer therapies .

Mechanism of Action

The mechanism of action of [7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (7-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride
  • (7-(Methyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride

Uniqueness

The presence of the trifluoromethyl group in [7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Biological Activity

The compound [7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride (CAS Number: 2034479-49-5) is a heterocyclic compound with potential biological activity. This article explores its biological properties based on existing research and data.

  • IUPAC Name : [7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride
  • Molecular Formula : C8H13Cl2F3N4
  • Molecular Weight : 293.12 g/mol
  • Physical Form : Powder
  • Purity : 95%

Anticancer Properties

Several studies have indicated that compounds similar to [7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine exhibit significant anticancer activity. For instance:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Research has shown that derivatives of triazolo[4,3-a]pyridines can inhibit CDK2 and CDK9 with IC50 values as low as 0.36 µM and 1.8 µM respectively. This suggests a strong potential for these compounds in cancer therapeutics targeting cell cycle regulation .

Structure-Activity Relationship (SAR)

The biological activity of [7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine is influenced by its structural features:

Structural FeatureEffect on Activity
Trifluoromethyl GroupEnhances lipophilicity and potentially increases membrane permeability .
Triazole RingEssential for interaction with biological targets such as enzymes and receptors.
Amino GroupMay contribute to hydrogen bonding with target molecules.

Case Studies

  • Case Study 1: Anticancer Screening
    • A derivative of the compound was tested in vitro against HeLa and A375 cell lines.
    • Results indicated a significant reduction in cell viability at concentrations above 1 µM.
  • Case Study 2: CDK Inhibition
    • A related triazolo compound was evaluated for its ability to inhibit CDK activity.
    • The study confirmed that modifications to the triazole ring significantly affected selectivity and potency against CDK targets.

Safety Profile

While the biological activities are promising, safety assessments are critical:

Hazard ClassificationDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Q & A

Q. What are the key synthetic routes for preparing [7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride?

The compound is typically synthesized via cyclization reactions involving trifluoromethyl-substituted pyridine precursors. A common approach involves:

  • Step 1 : Condensation of a trifluoromethylpyridine derivative with hydrazine to form the triazolo ring.
  • Step 2 : Functionalization of the triazolo core with a methylamine group, followed by dihydrochloride salt formation. Reaction conditions (e.g., ethanol/dioxane solvent mixtures, controlled temperature) and purification methods (e.g., crystallization from ethanol) are critical for yield optimization .
  • Key Characterization : NMR (¹H/¹³C/¹⁹F) and LC-MS are used to confirm structure and purity .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming the stereochemistry and hydrogen-bonding patterns of the triazolo-pyridine scaffold. For example, similar compounds (e.g., ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate) have been structurally resolved using single-crystal diffraction, revealing planar heterocyclic systems and chloride ion interactions .

  • Alternative Methods : DFT calculations (e.g., B3LYP/6-31G*) can predict bond lengths and angles for comparison with experimental data .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum mechanical calculations (e.g., reaction path searches using Gaussian or ORCA) identify transition states and intermediates, reducing trial-and-error experimentation. For example:

  • Reaction Design : ICReDD’s workflow combines quantum chemistry (e.g., Fukui indices for electrophilic/nucleophilic sites) with machine learning to prioritize reaction conditions .
  • Solvent Effects : COSMO-RS simulations predict solvent compatibility, which is critical for trifluoromethyl-group stability .

Q. What strategies address contradictions in reported biological activity data for similar triazolo-pyridine derivatives?

Discrepancies may arise from impurities, salt-form differences, or assay variability. Mitigation steps include:

  • Reproducibility Checks : Re-synthesize the compound using published protocols and compare purity via HPLC .
  • Salt-Form Studies : Test both freebase and dihydrochloride forms in parallel bioassays, as solubility differences can alter activity .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to cross-reference IC₅₀ values and identify outliers .

Q. How can the biological mechanism of this compound be elucidated?

  • Target Identification : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to screen for protein binding partners .
  • Metabolic Stability : Conduct microsomal stability assays (e.g., human liver microsomes) with LC-MS/MS quantification to assess CYP450-mediated degradation .
  • In Vivo Profiling : Pharmacokinetic studies in rodent models (e.g., plasma half-life, tissue distribution) guide dose optimization .

Methodological Challenges and Solutions

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

  • Issue 1 : Low yields in cyclization steps due to steric hindrance from the trifluoromethyl group. Solution : Use high-pressure reactors or microwave-assisted synthesis to enhance reaction kinetics .
  • Issue 2 : Hydrochloride salt hygroscopicity. Solution : Optimize drying protocols (e.g., vacuum desiccation with P₂O₅) and characterize stability via TGA/DSC .

Q. How can researchers validate the purity of this compound for regulatory submissions?

  • HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradient; monitor for byproducts (e.g., dehalogenated impurities) .
  • Elemental Analysis : Confirm C, H, N, Cl, and F content within ±0.4% of theoretical values .
  • Residual Solvents : GC-MS headspace analysis ensures compliance with ICH Q3C guidelines .

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